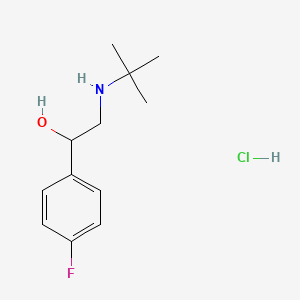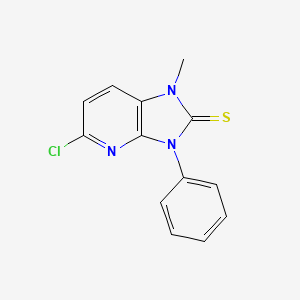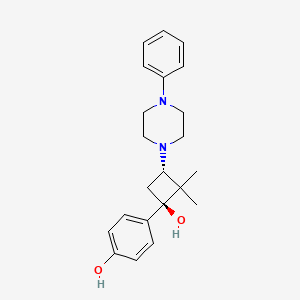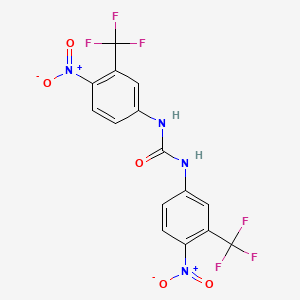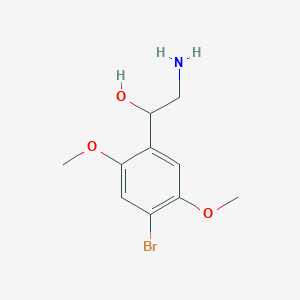
(-)-Corydaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Corydaline: is an alkaloid compound found in various plants, particularly in the Corydalis species. It has been traditionally used in herbal medicine for its analgesic and sedative properties. The compound has garnered interest in recent years due to its potential therapeutic applications in modern medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydaline typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, which forms the core structure of the alkaloid. The reaction conditions often involve acidic catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Corydalis tubers, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: (-)-Corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
科学研究应用
Chemistry: In chemistry, (-)-Corydaline is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, this compound has been shown to interact with various cellular pathways, making it a subject of interest in cell biology research.
Medicine: Medically, this compound is being investigated for its analgesic, anti-inflammatory, and neuroprotective effects
Industry: In the industrial sector, this compound can be used as a precursor for synthesizing other pharmacologically active compounds.
作用机制
The mechanism of action of (-)-Corydaline involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. It modulates the activity of these targets, leading to its observed analgesic and sedative effects. The compound may also influence various signaling pathways, contributing to its anti-inflammatory and neuroprotective properties.
相似化合物的比较
Tetrahydropalmatine: Another alkaloid found in Corydalis species with similar analgesic properties.
Berberine: An alkaloid with a broader range of biological activities, including antimicrobial and anti-inflammatory effects.
Palmatine: Similar in structure to (-)-Corydaline, with notable anti-inflammatory and antimicrobial properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the particular set of biological activities it exhibits. Its combination of analgesic, sedative, and neuroprotective effects distinguishes it from other similar compounds.
属性
CAS 编号 |
71213-90-6 |
|---|---|
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
(13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m1/s1 |
InChI 键 |
VRSRXLJTYQVOHC-ASSNKEHSSA-N |
手性 SMILES |
C[C@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
规范 SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


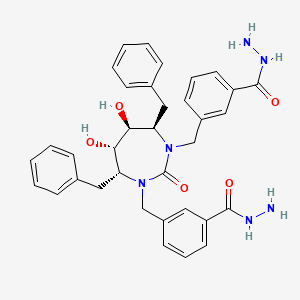

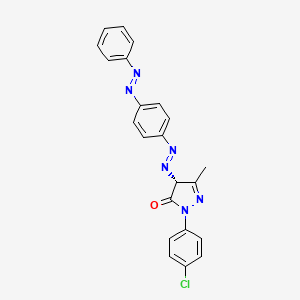
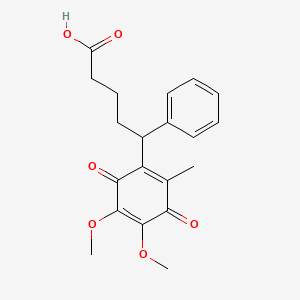

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)



